molecular formula C7H5ClN2O4S B2458293 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride CAS No. 1116135-67-1

3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride

Cat. No.: B2458293
CAS No.: 1116135-67-1
M. Wt: 248.64
InChI Key: GSYIBBXJLZWDGE-UHFFFAOYSA-N
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Description

3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride is a high-value chemical building block designed for advanced research and drug discovery applications. This compound features a sulfonyl chloride group, making it a highly reactive intermediate ideally suited for the synthesis of sulfonamide derivatives . Sulfonamides are a critically important class in medicinal chemistry, known to act as potent inhibitors of various enzymes, including carbonic anhydrases . The dihydro-pyrido-oxazine scaffold is a privileged structure in pharmaceutical research, with derivatives being explored as inhibitors of key biological targets, such as the transforming growth factor beta (TGFβ) type I receptor (ALK5) . Inhibiting ALK5 is a promising therapeutic strategy for treating fibrotic diseases like idiopathic pulmonary fibrosis (IPF) . Furthermore, the "oxo" (ketone) group within the structure provides an additional site for chemical modification, allowing researchers to fine-tune the properties of the final molecule . This reagent is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-oxo-4H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4S/c8-15(12,13)4-1-5-7(9-2-4)10-6(11)3-14-5/h1-2H,3H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYIBBXJLZWDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116135-67-1
Record name 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyridine derivative with an appropriate oxazine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid derivative.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids.

Scientific Research Applications

3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This reactivity is the basis for its potential therapeutic effects, as it can inhibit or activate specific enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
  • 3-oxo-4H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde
  • 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-methanol

Uniqueness

3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in both research and industrial applications.

Biological Activity

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C₈H₆ClN₃O₄S
  • Molecular Weight : 239.67 g/mol

The structural representation is critical for understanding its interaction with biological targets. The sulfonyl chloride group is particularly noteworthy for its reactivity and potential to form sulfonamide derivatives.

Antimicrobial Activity

Research indicates that compounds similar to 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives with a sulfonamide moiety showed enhanced activity against various bacterial strains including Bacillus subtilis and Escherichia coli .

CompoundActivityMIC (µg/mL)Reference
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineModerate32
Sulfonamide derivative AHigh6.25
Sulfonamide derivative BVery High19.9

Antifungal Activity

The antifungal potential of this class of compounds has also been explored. Compounds containing the pyrido[3,2-b][1,4]oxazine framework have shown promising antifungal activity against Fusarium oxysporum, with minimum inhibitory concentrations (MICs) comparable to standard antifungals like miconazole .

Case Study : A specific study highlighted that the presence of a sulfonyl group significantly improved antifungal activity compared to other derivatives lacking this functional group. The most active compound in the series achieved an MIC of 30 µg/mL against Fusarium oxysporum .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the pyrido[3,2-b][1,4]oxazine scaffold can lead to variations in biological activity. The introduction of electron-withdrawing groups at specific positions enhances the compound's potency:

  • Electron-Withdrawing Groups : Increase antimicrobial activity.
  • Alkyl Substituents : Can reduce activity but may enhance solubility.

While specific mechanisms for this compound are yet to be fully elucidated, related compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of the parent heterocycle. A key intermediate, 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride, can be prepared by coupling brominated precursors with sulfonyl chloride groups. Subsequent Suzuki-Miyaura cross-coupling with aryl boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under palladium catalysis enables diversification of the sulfonamide substituents . Reaction optimization should focus on inert conditions (argon/nitrogen atmosphere), stoichiometric control of coupling partners, and purification via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm the oxazine ring conformation and sulfonyl chloride moiety.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass for C8_8H7_7ClN2_2O3_3S: 227.9527 Da) .
  • HPLC/GC : Purity assessment using reverse-phase chromatography with UV detection at 254 nm.
  • Elemental Analysis : Validate elemental composition (C, H, N, S) within ±0.4% theoretical values .

Q. What storage conditions are recommended to maintain stability?

  • Methodological Answer : Store at 2–8°C under inert gas (argon) in amber vials to prevent hydrolysis of the sulfonyl chloride group. Avoid exposure to moisture, as hydrolysis to the sulfonic acid derivative can occur. Stability studies indicate decomposition >5% after 6 months at room temperature .

Advanced Research Questions

Q. How do substituents at the 7-position influence reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., bromine) at the 7-position enhance electrophilicity, facilitating nucleophilic substitution. However, steric hindrance from bulky aryl groups (e.g., 3,4-dimethylaniline) can reduce coupling efficiency. For example, Suzuki reactions with 6-bromo derivatives yield 47–48% product, while bulkier substituents decrease yields to <30% . Mitigate this by using Pd catalysts with bulky phosphine ligands (e.g., XPhos) to enhance steric tolerance.

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., tumor cell inhibition vs. off-target effects) may arise from variable substituent electronic profiles. Systematic SAR studies should:

  • Vary substituents : Test electron-donating (e.g., methyl) vs. withdrawing (e.g., nitro) groups at the sulfonamide nitrogen.
  • Assay conditions : Use standardized cell lines (e.g., HeLa, MCF-7) and control for metabolic interference (e.g., cytochrome P450 activity).
  • Computational modeling : Perform DFT calculations to correlate electronic parameters (HOMO/LUMO, Mulliken charges) with biological activity .

Q. How can computational methods predict regioselectivity in electrophilic aromatic substitution?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. For the oxazine ring, electrophiles (e.g., nitronium ion) preferentially attack the C6 position due to lower activation energy (ΔG^\ddagger ≈ 25 kcal/mol vs. 32 kcal/mol for C5). Validate predictions with kinetic isotope effect (KIE) studies and 15N^{15}N-labeling experiments .

Q. What experimental designs are critical for evaluating photodegradation pathways?

  • Methodological Answer :

  • Light sources : Use UV-Vis lamps (254–365 nm) to simulate environmental exposure.
  • Analytical monitoring : Track degradation via LC-MS and identify byproducts (e.g., sulfonic acid derivatives).
  • Radical trapping : Add tert-butanol to quench hydroxyl radicals; ESR spectroscopy confirms singlet oxygen involvement.
  • Kinetic analysis : Fit data to pseudo-first-order models to determine half-lives under varying pH (3–9) .

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